molecular formula C15H14N2O3 B8709835 Ethyl 5-Methoxyimidazo[1,2-a]quinoline-2-carboxylate CAS No. 66491-09-6

Ethyl 5-Methoxyimidazo[1,2-a]quinoline-2-carboxylate

Cat. No. B8709835
Key on ui cas rn: 66491-09-6
M. Wt: 270.28 g/mol
InChI Key: HOVOFWGWVZZHHB-UHFFFAOYSA-N
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Patent
US04075343

Procedure details

To 75 ml. of acetone was added 3.5 g. (0.20 mole) of 2-amino-4-methoxyquinoline, 4.3 g. (0.22 mole) of ethyl bromopyruvate and 3.0 g. (0.20 mole) potassium carbonate. The resulting mixture was heated at reflux for 5.5 hours and the resulting dark slurry allowed to stand at room temperature overnight. The solvent was removed by evaporation in vacuo and 200 ml. of water added to the residue to afford a gummy precipitate. This was extracted twice with 200 ml. portions of ethyl acetate, the extracts dried over anhydrous sodium sulfate, decolorized with active carbon (Darco), filtered and the solvent removed in vacuo to afford 3.5 g. of crude product. Filtration of the aqueous phase from the extraction step afforded another 1.0 g. of crude material. The combined crops were recrystallized from 100 ml. of 1:1 (by volume) isopropanol-water to afford 900 mg. of the title compound, M.P. 175°-176.5° C.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.22 mol
Type
reactant
Reaction Step Two
Quantity
0.2 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.Br[CH2:15][C:16](=O)[C:17]([O:19][CH2:20][CH3:21])=[O:18].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:13][O:12][C:10]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]2[CH:15]=[C:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[N:1]=[C:2]2[CH:11]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
NC1=NC2=CC=CC=C2C(=C1)OC
Step Two
Name
Quantity
0.22 mol
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Step Three
Name
Quantity
0.2 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5.5 hours
Duration
5.5 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation in vacuo and 200 ml
ADDITION
Type
ADDITION
Details
of water added to the residue
CUSTOM
Type
CUSTOM
Details
to afford a gummy precipitate
EXTRACTION
Type
EXTRACTION
Details
This was extracted twice with 200 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
portions of ethyl acetate, the extracts dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford 3.5 g
FILTRATION
Type
FILTRATION
Details
Filtration of the aqueous phase
EXTRACTION
Type
EXTRACTION
Details
from the extraction step
CUSTOM
Type
CUSTOM
Details
afforded another 1.0 g
CUSTOM
Type
CUSTOM
Details
The combined crops were recrystallized from 100 ml
CUSTOM
Type
CUSTOM
Details
of 1:1 (by volume) isopropanol-water to afford 900 mg

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=2N(C3=CC=CC=C13)C=C(N2)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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